1-Cyclobutylprop-2-en-1-amine CAS number 1270460-73-5
1-Cyclobutylprop-2-en-1-amine CAS number 1270460-73-5
An In-Depth Technical Guide to 1-Cyclobutylprop-2-en-1-amine (CAS 1270460-73-5): A Novel Building Block for Drug Discovery
Authored by a Senior Application Scientist
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore underrepresented three-dimensional scaffolds. 1-Cyclobutylprop-2-en-1-amine, a molecule featuring a unique combination of a strained cyclobutane ring and a reactive allylamine moiety, represents a promising, yet largely unexplored, building block for the synthesis of next-generation pharmaceuticals. While specific data on this compound is scarce, this guide will provide a comprehensive analysis of its constituent functional groups, offering a forward-looking perspective on its potential applications in drug discovery. We will delve into the strategic advantages conferred by the cyclobutane motif, the versatile chemistry of the allylamine group, and propose a conceptual framework for its synthesis and characterization. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage novel molecular architectures to address complex therapeutic challenges.
Introduction: Unveiling the Potential of a Unique Molecular Architecture
1-Cyclobutylprop-2-en-1-amine (CAS 1270460-73-5) is a primary amine that incorporates two key structural features of significant interest in contemporary medicinal chemistry: a cyclobutane ring and an allylic amine. The molecular formula is C7H13N.[1] While this specific molecule is not extensively documented in the current scientific literature, its constituent parts suggest a high potential for utility in the design of novel therapeutics. The cyclobutane scaffold offers a rigid, three-dimensional geometry that can confer significant advantages in terms of potency, selectivity, and pharmacokinetic properties.[2][3] Concurrently, the allylamine functional group is a well-established pharmacophore and a versatile synthetic handle for further molecular elaboration.[4][5]
This guide will therefore extrapolate from the known properties of these two key motifs to provide an in-depth technical overview of the potential of 1-Cyclobutylprop-2-en-1-amine as a valuable building block in drug discovery. We will explore the theoretical underpinnings of its utility, propose synthetic strategies, and outline potential avenues for its application in the development of new medicines.
The Cyclobutane Motif: A Scaffold for Enhanced Drug-Like Properties
The incorporation of a cyclobutane ring into small molecule drug candidates has emerged as a powerful strategy for optimizing pharmacological profiles.[6] Unlike more flexible acyclic or larger cyclic systems, the inherent ring strain of the cyclobutane moiety results in a puckered, conformationally restricted structure.[2] This rigidity can be leveraged to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.
Advantages of the Cyclobutane Scaffold
The strategic inclusion of a cyclobutane ring can offer several distinct advantages in drug design:
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Improved Potency and Selectivity: The defined three-dimensional geometry of the cyclobutane ring can lead to more precise interactions with the target protein, resulting in increased potency and selectivity.[3] For example, the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, which contains a cyclobutane group, is significantly more potent than its cyclopropyl and cyclopentyl analogs.[2]
-
Enhanced Pharmacokinetic Properties: Cyclobutane moieties can serve as metabolically stable isosteres for other groups, such as gem-dimethyl groups or larger rings.[3] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.
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Increased Solubility and Reduced Planarity: The non-planar nature of the cyclobutane ring can disrupt planarity in a molecule, which is often associated with poor solubility and promiscuous binding. This can lead to improved physicochemical properties.[7]
Cyclobutane-Containing Drugs on the Market
The successful application of the cyclobutane scaffold is evidenced by its presence in several marketed drugs across various therapeutic areas.
| Drug Name | Therapeutic Area | Role of the Cyclobutane Moiety |
| Carboplatin | Oncology | Replaces chlorine atoms of cisplatin to reduce nephrotoxicity.[2][6] |
| Boceprevir | Antiviral (HCV) | Enhances potency compared to other cyclic analogues.[2][8] |
| Apalutamide | Oncology | Forms a spirocyclic scaffold contributing to androgen receptor antagonism.[2] |
| Nalbuphine | Analgesic | Part of the core morphinan scaffold.[8] |
The Allylamine Functional Group: A Versatile Pharmacophore and Synthetic Handle
Allylamines are a class of organic compounds that feature an amine attached to an allyl group. This functional group is not only a key pharmacophore in several approved drugs but also a versatile intermediate for a wide range of chemical transformations.[4][9]
Therapeutic Relevance of Allylamines
The allylamine motif is most notably found in a class of antifungal agents that act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4]
-
Examples of Allylamine Antifungals:
Beyond antifungal activity, the allylamine scaffold is present in drugs with diverse pharmacological actions, including calcium channel blockers (e.g., flunarizine) and antihistamines (e.g., cinnarizine).[5][10]
Chemical Reactivity and Synthetic Utility
The allylamine group in 1-Cyclobutylprop-2-en-1-amine offers several avenues for further chemical modification:
-
Nucleophilicity of the Amine: The primary amine is a good nucleophile and can readily participate in reactions such as acylation, alkylation, and reductive amination to introduce new functional groups and build molecular complexity.[11]
-
Reactivity of the Alkene: The double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and epoxidation, allowing for the introduction of diverse functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions: The allylic position can be functionalized through various transition-metal-catalyzed reactions, providing a powerful tool for late-stage diversification.
Conceptual Synthesis of 1-Cyclobutylprop-2-en-1-amine
Proposed Synthetic Workflow
A two-step synthetic sequence is proposed, starting from commercially available cyclobutanecarboxaldehyde.
Caption: Proposed synthetic workflow for 1-Cyclobutylprop-2-en-1-amine.
Detailed Protocol Steps (Conceptual)
-
Grignard Reaction:
-
To a solution of cyclobutanecarboxaldehyde in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of allylmagnesium bromide in diethyl ether would be added dropwise.
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The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction would be quenched with a saturated aqueous solution of ammonium chloride, and the product, 1-cyclobutylbut-3-en-1-ol, would be extracted with an organic solvent.
-
The crude product would be purified by column chromatography.
-
-
Conversion to the Amine:
-
The resulting alcohol could be converted to the corresponding amine through several methods. One common approach is the Mitsunobu reaction.
-
The alcohol would be treated with diethyl azodicarboxylate (DEAD) or a similar reagent, triphenylphosphine, and a nitrogen nucleophile such as phthalimide.
-
The resulting N-alkylated phthalimide would then be hydrolyzed, typically with hydrazine, to release the free primary amine, 1-Cyclobutylprop-2-en-1-amine.
-
Potential Applications and Future Research Directions
The unique combination of a rigid cyclobutane scaffold and a versatile allylamine functional group makes 1-Cyclobutylprop-2-en-1-amine a highly attractive starting point for the development of novel therapeutic agents.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of approximately 111.19 g/mol , 1-Cyclobutylprop-2-en-1-amine is an ideal candidate for a fragment library.[1] Its three-dimensional character is a desirable trait for modern fragment libraries, which are increasingly moving away from flat, aromatic structures.[7] The accessible vectors for chemical elaboration on both the amine and the allyl group make it a versatile fragment for hit-to-lead optimization.
Caption: Logical relationship between structural motifs and potential therapeutic outcomes.
Target Classes of Interest
-
Kinase Inhibitors: The conformational rigidity of the cyclobutane ring could be exploited to target the ATP-binding site of kinases with high specificity, a strategy that has been successful for other cyclobutane-containing compounds.[3]
-
Antiviral Agents: Following the precedent of boceprevir, the cyclobutane moiety could be incorporated into novel protease inhibitors or other antiviral agents.
-
Central Nervous System (CNS) Agents: The increased three-dimensionality and potential for improved metabolic stability could be advantageous for developing CNS-penetrant drugs targeting receptors or enzymes in the brain.
Analytical Characterization
The identity and purity of 1-Cyclobutylprop-2-en-1-amine would be confirmed using a standard battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure and assess isomeric purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=C bonds.
Safety and Handling
While specific toxicological data for 1-Cyclobutylprop-2-en-1-amine is not available, general precautions for handling research-grade amine compounds should be followed. Amines can be corrosive, irritants, and may be harmful if inhaled or absorbed through the skin.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13][14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Cyclobutylprop-2-en-1-amine stands at the intersection of two highly valuable motifs in medicinal chemistry. The cyclobutane ring offers a proven strategy for enhancing the drug-like properties of small molecules, while the allylamine group provides both a recognized pharmacophore and a versatile point for synthetic diversification. Although this specific molecule remains largely unexplored, the foundational principles of medicinal chemistry strongly suggest its potential as a valuable building block for the discovery of novel therapeutics. It is our hope that this technical guide will inspire further research into this and related molecular scaffolds, ultimately contributing to the development of the next generation of innovative medicines.
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